2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid
Overview
Description
The compound “2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid” is also known as Dvl-PDZ Domain Inhibitor II or Wnt Pathway Inhibitor IV . It controls the biological activity of Dvl-PDZ and is primarily used for Protease Inhibitors applications . Its molecular formula is C22H18N2O4 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-amino benzoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . The synthesized 2-amino benzoic acid derivatives were screened in vitro for their antibacterial activity against Gram-positive S. aureus, B. subtilis and Gram-negative E. coli and in vitro antifungal activity against C. albicans and A. niger .Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 374.389 Da and the monoisotopic mass is 374.126648 Da .Scientific Research Applications
Biosynthesis in Plants and Bacteria
2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid, as part of the benzoic acid derivatives, plays a significant role in the biosynthesis of several natural products in plants and bacteria. Benzoic acid is involved in the synthesis of compounds like zaragozic acids, paclitaxel, salicylic acid, and cocaine. This compound is crucial for understanding the biosynthesis pathways in these organisms (Hertweck et al., 2001).
Novel Protecting Group for Carbohydrates
The compound has been explored as a protecting group in carbohydrate chemistry. This includes applications like the O-protection of glycosyl donors, demonstrating its versatility and importance in organic synthesis (Ziegler & Pantkowski, 1994).
Structural Characterization in Chemistry
Structural characterization of various compounds, such as amino acid ethyl esters, has been performed using derivatives of benzoic acid. This highlights its utility in analyzing and understanding the structure of complex organic molecules (Savage et al., 2005).
Synthesis of Phenoxybenzoylphenyl Acetic Acids
This compound has been used in the synthesis and study of phenoxybenzoylphenyl acetic acids, showcasing its application in medicinal chemistry research (Salem et al., 2006).
PPARgamma Agonists Research
Its derivatives have been investigated in the context of peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, which are significant in the study of antidiabetic activity (Cobb et al., 1998).
Antimicrobial Activity Research
Studies have been conducted to evaluate the antimicrobial activities of compounds containing benzoic acid derivatives. These research efforts contribute to the development of new antimicrobial agents (El-Meguid, 2014).
Food Science and Nutrition
In the realm of food science and nutrition, benzoic acid derivatives, including 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid, are present naturally in plant and animal tissues and serve as additives. Their usage, exposure, and controversy in food products are areas of active research (del Olmo et al., 2017).
properties
IUPAC Name |
2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGIRQUECFHUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411073 | |
Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |
CAS RN |
294891-81-9 | |
Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.